molecular formula C29H35NO6S3 B408632 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B408632
M. Wt: 589.8g/mol
InChI Key: WEFJPVJLBSYGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the dithiole rings, and subsequent functionalization with the cyclohexylpropanoyl and ethoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The exact methods would depend on the scale of production and the specific requirements of the end-use applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .

Scientific Research Applications

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s quinoline core and dithiole rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, dithiole rings, and specific substituents. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C29H35NO6S3

Molecular Weight

589.8g/mol

IUPAC Name

dimethyl 2-[1-(3-cyclohexylpropanoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H35NO6S3/c1-6-36-18-13-14-20-19(16-18)22(28-38-23(26(32)34-4)24(39-28)27(33)35-5)25(37)29(2,3)30(20)21(31)15-12-17-10-8-7-9-11-17/h13-14,16-17H,6-12,15H2,1-5H3

InChI Key

WEFJPVJLBSYGJC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4CCCCC4

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4CCCCC4

Origin of Product

United States

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